molecular formula C6H8N4O2 B11917510 4-Methyl-3-nitropyridine-2,6-diamine

4-Methyl-3-nitropyridine-2,6-diamine

Cat. No.: B11917510
M. Wt: 168.15 g/mol
InChI Key: PQZPZEJAWINTBD-UHFFFAOYSA-N
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Description

4-Methyl-3-nitropyridine-2,6-diamine is a substituted nitropyridine compound It is characterized by the presence of a methyl group at the 4-position, a nitro group at the 3-position, and amino groups at the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitropyridine-2,6-diamine typically involves the nitration of 4-methylpyridine followed by amination. One common method includes the reaction of 4-methylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitro-4-methylpyridine .

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow methods, which allow for better control over reaction conditions and yields. The use of solvents like dichloromethane (CH₂Cl₂) can facilitate the nitration process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitropyridine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-3-nitropyridine-2,6-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitropyridine-2,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino groups can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

4-methyl-3-nitropyridine-2,6-diamine

InChI

InChI=1S/C6H8N4O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H4,7,8,9)

InChI Key

PQZPZEJAWINTBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N)N

Origin of Product

United States

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